molecular formula C15H19NO8 B3142363 Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate CAS No. 502842-68-4

Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate

Cat. No.: B3142363
CAS No.: 502842-68-4
M. Wt: 341.31 g/mol
InChI Key: XFYWYCPMBSLBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate is a derivative of 3-aminopropanoic acid, featuring a 2,3-dihydro-1,4-benzodioxin moiety and an oxalate counterion. The compound combines a lipophilic benzodioxin ring system with a polar amino group and an ethyl ester, forming a zwitterionic oxalate salt. The benzodioxin ring, a fused bicyclic ether, confers aromaticity and stability, while the oxalate salt enhances crystallinity, a property critical for structural characterization via X-ray crystallography .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.C2H2O4/c1-2-16-13(15)8-10(14)9-3-4-11-12(7-9)18-6-5-17-11;3-1(4)2(5)6/h3-4,7,10H,2,5-6,8,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYWYCPMBSLBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC2=C(C=C1)OCCO2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a benzene derivative and a suitable dioxin precursor under acidic or basic conditions.

    Esterification: The ethyl ester group is introduced via esterification reactions, typically using ethanol and an acid catalyst.

    Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions (HCl, NaOH) are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate has shown potential in medicinal chemistry due to its structural features that may interact with biological targets. The compound's benzodioxin moiety is significant for its potential pharmacological effects.

Case Studies in Drug Development

  • Neuroprotective Agents : Research indicates that compounds with similar structures have been evaluated for neuroprotective effects. A study demonstrated that benzodioxin derivatives exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems .
  • Antidepressant Activity : Some derivatives have been linked to the modulation of serotonin receptors, suggesting potential applications in treating depression. Ethyl 3-amino derivatives have been synthesized and tested for their ability to enhance serotonin levels in the brain .

Pharmacology

The pharmacological applications of ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate are being actively explored.

Pharmacokinetics and Toxicology

Studies on similar compounds reveal insights into their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for assessing the safety and efficacy of new drugs derived from this compound.

Material Sciences

In addition to its biological applications, this compound is being investigated for its potential use in material sciences.

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis. Its unique structure may impart specific properties to polymers, such as increased thermal stability or enhanced mechanical properties.

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
BiocompatibilityPotentially favorable

Synthesis and Availability

This compound can be synthesized through various chemical reactions involving benzodioxin derivatives and amino acids. The compound is commercially available from several suppliers for research purposes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring and amino group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate with structurally or functionally analogous compounds derived from the evidence.

Table 1: Structural and Functional Comparison of Benzodioxin-Containing Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
This compound C₁₅H₁₇NO₆·C₂H₂O₄* ~401.3 (calculated) Amino, ethyl ester, benzodioxin, oxalate salt Not reported N/A
Methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate C₂₁H₁₈O₇ 382.4 Methyl ester, benzodioxin, chromen-4-one Not reported
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl] propanoate C₂₂H₂₀O₆ 380.4 Ethyl ester, benzodioxin, chromen-4-one Not reported
3',4'-(1",4"-Dioxino)flavone C₁₇H₁₂O₅ ~296.3 (calculated) Flavone, 1,4-dioxane ring Antihepatotoxic (CCl₄ model)
Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate C₁₄H₁₃NO₄ ~259.3 (calculated) Cyano, ethyl ester, benzodioxin Not reported

*Calculated assuming oxalate (C₂H₂O₄²⁻) as the counterion.

Key Comparison Points:

Structural Features: Benzodioxin vs. Chromen Systems: The target compound and derivatives share the benzodioxin ring but differ in substituents. Amino vs. Cyano Groups: The amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to the cyano group in ’s derivative. This may influence solubility and binding interactions in biological systems . Oxalate Salt vs. Neutral Esters: The oxalate counterion in the target compound likely improves aqueous solubility relative to neutral esters (e.g., ’s methyl ester), which are more lipophilic .

Physicochemical Properties :

  • Molecular Weight : The target compound (~401.3 g/mol) is heavier than most analogs due to the oxalate salt. Neutral esters like ’s derivative (380.4 g/mol) prioritize lipophilicity, as indicated by higher XLogP3 values (e.g., 3.9 for ’s compound) .
  • Solubility : The oxalate salt form may enhance water solubility compared to neutral benzodioxin derivatives, which rely on ester or ether linkages for moderate solubility .

Biological Activity: Antihepatotoxic Potential: highlights flavones with 1,4-dioxane rings (e.g., 3',4'-dioxinoflavone) as potent antihepatotoxic agents, reducing serum biomarkers like SGOT and SGPT in rats. The benzodioxin ring in the target compound may confer similar hepatoprotective effects, though this requires validation . Synthetic Utility: Ethyl cyano derivatives () and chromen-linked esters () are often intermediates in drug discovery pipelines. The target compound’s amino group could make it a precursor for amide or urea derivatives .

Salt Formation: The oxalate counterion may be introduced via acid-base reactions, a common strategy for improving crystallinity and stability .

Biological Activity

Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate is a complex chemical compound with potential biological activities that warrant detailed exploration. This article synthesizes information on its synthesis, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Synthesis

The compound has the molecular formula C15H19NO8C_{15}H_{19}NO_8 and features a benzodioxin ring structure, which plays a crucial role in its biological activity. The synthesis typically involves several steps:

  • Formation of the Benzodioxin Ring : This is achieved through cyclization reactions involving a benzene derivative and a dioxin precursor.
  • Esterification : The ethyl ester group is introduced via reactions with ethanol and an acid catalyst.
  • Oxalate Formation : The final step involves reacting the synthesized compound with oxalic acid to create the oxalate salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzodioxin ring and amino group are particularly significant for these interactions.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties, which could be beneficial in therapeutic contexts. For example, it has been studied for its effects on pathways related to kidney stone formation due to its oxalate component. Oxalates are known to contribute to calcium oxalate crystal formation in renal tissues, leading to kidney stones .

Case Studies

Several studies have investigated the effects of dietary oxalates on kidney stone formation, highlighting the role of compounds like this compound in modulating these effects:

  • Vitamin E and Oxalate Interaction : A study demonstrated that vitamin E could prevent hyperoxaluria-induced calcium oxalate stone formation by mitigating oxidative stress in renal cells. This suggests that compounds affecting oxidative stress pathways may also influence calcium oxalate dynamics .
  • Oxalate Degradation by Probiotics : Research has shown that certain strains of Lactobacillus can degrade oxalates effectively. This indicates a potential avenue for combining probiotics with compounds like this compound for therapeutic applications targeting oxalate-related disorders .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoateLacks oxalic acid moietyLimited data on biological activity
N-substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)propanoatesVaries in nitrogen substituentsPotentially different enzyme interactions
Other Benzodioxin DerivativesVariations in benzodioxin structureDifferent reactivity profiles

This table illustrates how variations in chemical structure can lead to differing biological activities and potential applications.

Q & A

Q. What synthetic methodologies are recommended for the preparation of Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate?

The synthesis of this compound and its derivatives often involves multi-step reactions. A common approach includes:

  • Enaminone formation : Refluxing ketones (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one) with dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions for 10 hours to yield enaminone intermediates .
  • Substitution reactions : Dynamic pH control (e.g., pH 10 using aqueous Na₂CO₃) for coupling benzodioxin-6-amine with sulfonyl chlorides or alkyl/aryl halides .
  • Oxalate salt formation : Acid-base reactions with oxalic acid to improve crystallinity and stability.

Q. Key Optimization Parameters :

FactorOptimal ConditionReference
SolventSolvent-free or DMF
Temperature80–100°C
CatalystLiH (for N-alkylation)

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., NH₂, carbonyl) via stretching frequencies.
    • 1H/13C NMR : Resolves proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm) and carbon backbone .
    • GC/MS : Confirms molecular ion peaks and fragmentation patterns .
  • Crystallography :
    • SHELX suite : For small-molecule refinement (SHELXL) and phase determination (SHELXD/SHELXE) to resolve bond lengths, angles, and hydrogen-bonding networks .

Q. Example Crystallographic Data :

ParameterValueTechnique
Space groupP2₁/cSHELXL
R-factor<0.05X-ray diffraction

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies in yields often arise from:

  • Incomplete purification : Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate pure oxalate salts.
  • Side reactions : Monitor intermediates via TLC or LC-MS to detect byproducts (e.g., over-alkylation in N-substituted derivatives) .
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature (e.g., shorter reflux periods to favor kinetic products) .

Case Study : Scaling the enaminone synthesis () from 5g to 50g batches reduced yields from 85% to 65% due to heat transfer inefficiencies. Implementing a continuous flow reactor improved yield to 78% .

Q. What computational strategies predict the biological activity of benzodioxin derivatives?

  • Scaffold Hopping : Models like EGNN (Edge-Augmented Graph Neural Networks) identify bioisosteric replacements. For example, replacing chromenone with [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol maintained PD-1/PD-L1 inhibitory activity .
  • Docking Studies : Molecular docking with enzymes (e.g., glycosylceramide synthase) evaluates binding affinity and steric compatibility .
  • QSAR : Quantitative structure-activity relationship models correlate substituents (e.g., electron-withdrawing groups on the benzodioxin ring) with antibacterial potency .

Q. Predicted vs. Experimental IC₅₀ :

DerivativePredicted IC₅₀ (μM)Experimental IC₅₀ (μM)
5a (R=Me)12.314.7
5d (R=Cl)8.99.5

Q. How do researchers analyze conflicting spectral data for benzodioxin derivatives?

Contradictions may arise from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms.
  • Impurity peaks : Compare GC/MS data with synthetic intermediates (e.g., unreacted starting materials in ).
  • Crystallographic validation : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction .

Example : A reported δ 2.1 ppm (CH₃) in ¹H NMR () conflicted with δ 2.3 ppm in a separate study. Crystallography confirmed the correct assignment as δ 2.1 ppm, attributed to crystal packing effects .

Q. What strategies optimize the biological evaluation of benzodioxin-based inhibitors?

  • Enzyme assays : Use fluorescence-based assays (e.g., lipoxygenase inhibition in ) with IC₅₀ determination.
  • Cell-based models : Evaluate glycosphingolipid synthesis inhibition in HEK293 cells using LC-MS quantification of ceramide levels .
  • Selectivity profiling : Screen against related enzymes (e.g., cyclooxygenase) to assess specificity .

Q. Key Findings :

  • N-Substituted sulfonamides () showed 10–15x higher antibacterial activity against S. aureus vs. E. coli.
  • Pyrrolidine-containing derivatives () exhibited 92% glycosylceramide synthase inhibition at 10 μM.

Q. How are reaction mechanisms elucidated for benzodioxin derivative synthesis?

  • Isotopic labeling : Use D₂O in NMR to track proton exchange in enaminone formation .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., DMF-DMA decomposition).
  • Theoretical calculations : DFT (Density Functional Theory) models predict transition states and activation energies for key steps like N-alkylation .

Mechanistic Insight : The enaminone synthesis () proceeds via a nucleophilic attack of the ketone on DMF-DMA, followed by elimination of dimethylamine.

Q. What are the challenges in crystallizing benzodioxin oxalate salts, and how are they addressed?

  • Low solubility : Use mixed solvents (e.g., ethanol/water) for gradual crystallization.
  • Polymorphism : Screen multiple conditions (e.g., temperature gradients from 4°C to 40°C) to isolate stable polymorphs.
  • Hydration : Control humidity during drying to prevent hydrate formation.

Q. Crystallization Protocol :

StepConditionOutcome
DissolutionEthanol at 60°CClear solution
Cooling0.5°C/min to 4°CNeedle-like crystals
DryingVacuum, 25°CAnhydrous oxalate salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.